molecular formula C28H25FN6 B2853825 4-(4-benzhydrylpiperazin-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 890881-89-7

4-(4-benzhydrylpiperazin-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine

Número de catálogo: B2853825
Número CAS: 890881-89-7
Peso molecular: 464.548
Clave InChI: SMQWCKKYJDJIKI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(4-benzhydrylpiperazin-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C28H25FN6 and its molecular weight is 464.548. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-(4-benzhydrylpiperazin-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, particularly in oncology and neuropharmacology. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C28H25FN6
  • Molecular Weight : 464.548 g/mol
  • CAS Number : 890881-89-7

The compound features a pyrazolo[3,4-d]pyrimidine core linked to a piperazine moiety and a fluorophenyl group, which contribute to its biological properties.

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives often act as inhibitors of various kinases, including epidermal growth factor receptor (EGFR) and FLT3. The structural similarity of these compounds to ATP allows them to compete effectively for binding sites on these kinases.

EGFR Inhibition

A study demonstrated that derivatives with similar structures exhibited potent inhibitory activity against wild-type EGFR and its mutant forms. For instance, a closely related compound showed an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the T790M mutant, which is known for conferring resistance to first-line EGFR inhibitors .

FLT3 Inhibition

In another investigation, compounds derived from pyrazolo[3,4-d]pyrimidine were evaluated for their cytotoxicity against various cancer cell lines. The lead compound exhibited significant activity against non-small cell lung cancer and leukemia models, with GI50 values ranging from 1.17 to 18.40 µM across different assays .

Biological Activity and Efficacy

The biological activity of this compound has been assessed through various in vitro assays:

Assay Type Cell Line IC50 (µM) Comments
Anti-proliferative ActivityA549 (Lung Cancer)8.21Significant inhibition observed
HCT-116 (Colon Cancer)19.56Moderate inhibition
Kinase InhibitionEGFR (Wild Type)0.016High potency as an inhibitor
EGFR (T790M Mutant)0.236Notable resistance profile
CytotoxicityNCI 60 Cell LinesGI50: 1.17 - 18.40Effective across multiple cancer types

Case Studies

Several studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives in cancer therapy:

  • Study on Anticancer Activity : A series of new derivatives were synthesized and evaluated for their anti-proliferative effects against A549 and HCT-116 cell lines. The results indicated that these compounds could induce apoptosis and arrest the cell cycle at critical phases (S and G2/M), suggesting their utility as chemotherapeutic agents .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding interactions between these compounds and their target kinases, providing insights into their mechanism of action at the molecular level .

Propiedades

IUPAC Name

4-(4-benzhydrylpiperazin-1-yl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25FN6/c29-23-11-13-24(14-12-23)35-28-25(19-32-35)27(30-20-31-28)34-17-15-33(16-18-34)26(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,19-20,26H,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQWCKKYJDJIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F)C(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.